molecular formula C16H18N4O4S2 B2987516 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 879062-19-8

2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2987516
M. Wt: 394.46
InChI Key: FKLHPHCPOGKWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” has a molecular formula of C16H18N4O4S2 and a molecular weight of 394.46 1. It is a complex organic compound that contains a hexahydroquinazolin ring structure1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea have been synthesized and studied2. More research would be needed to determine the exact synthesis process for this compound.



Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C16H18N4O4S2 1. The compound contains a hexahydroquinazolin ring structure, which is a bicyclic system consisting of a benzene ring fused to a piperidine ring1. Further structural analysis would require more detailed spectroscopic data.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available in the literature. However, related compounds such as 4-hydroxy-2-quinolones have been studied for their synthetic analogs and the synthesis of their heteroannelated derivatives3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the literature. However, related compounds such as (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea have been studied for their properties2.


Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Pathways and Characterization

Research has focused on developing convenient synthetic methods for compounds with structures related to 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide. For instance, the study by Zaki, Radwan, and El-Dean (2017) highlights a synthetic approach for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the chemical flexibility and potential for pharmacological investigation of such compounds (Zaki, Radwan, & El-Dean, 2017).

Anticancer Activities

Another critical area of research has been the exploration of anticancer properties. Ghorab et al. (2015) conducted a study on novel sulfonamide derivatives synthesized using similar key intermediates, which were screened for their cytotoxic activity against breast and colon cancer cell lines. The research found certain compounds exhibiting potent anticancer activities, suggesting the therapeutic potential of these derivatives (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antimicrobial Properties

The synthesis of new quinazolines with potential as antimicrobial agents has also been a focus, as highlighted by Desai, Shihora, and Moradia (2007), who synthesized compounds exhibiting antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Spectroscopy Studies

Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a compound structurally similar to 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide. Their research included molecular docking results suggesting the compound's potential inhibitory activity against the BRCA2 complex, highlighting its relevance in drug design for cancer therapy (El-Azab et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structural analysis, and potential biological activity. This could involve in-depth spectroscopic analysis, in vitro and in vivo biological testing, and computational modeling studies. Further research could also explore potential therapeutic applications for this compound.


properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)11-7-5-10(6-8-11)18-14(21)9-25-16-19-13-4-2-1-3-12(13)15(22)20-16/h5-8H,1-4,9H2,(H,18,21)(H2,17,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLHPHCPOGKWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.